

Application Note: Comprehensive NMR Spectroscopic Characterization of 3-Fluorophenmetrazine Hydrochloride

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Compound of Interest

Compound Name: *3-Fluorophenmetrazine Hydrochloride*
Cat. No.: *B579849*

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Preamble: The Analytical Imperative for Novel Psychoactive Substances

3-Fluorophenmetrazine (3-FPM) is a fluorinated analog of phenmetrazine, a stimulant that was previously used as an anorectic agent but was withdrawn due to its potential for abuse.^{[1][2]} As a member of the phenylmorpholine class, 3-FPM has emerged on the new psychoactive substances (NPS) market, presenting significant challenges for forensic chemists and toxicologists.^{[3][4]} Its structural similarity to controlled substances and the existence of positional isomers (e.g., 2-FPM and 4-FPM) necessitate unambiguous analytical methods for identification and characterization.^{[3][5]}

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural elucidation of organic molecules. Recognized by bodies like the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) as a Category A technique, NMR provides unparalleled detail on molecular structure, connectivity, and stereochemistry, making it indispensable for the forensic analysis of NPS.^{[6][7]}

This application note provides a comprehensive, field-proven protocol for the multi-nuclear and multi-dimensional NMR spectroscopic characterization of **3-Fluorophenmetrazine Hydrochloride** (HCl). The methodologies described herein are designed to yield a self-validating dataset for the unequivocal identification and structural confirmation of the analyte.

Molecular Structure and Isomeric Considerations

3-Fluorophenmetrazine possesses two chiral centers, giving rise to four possible stereoisomers, which can exist as two racemic mixtures (cis- and trans-racemates).[2] The following structure and numbering scheme are used for the assignment of NMR signals.

Caption: Molecular structure and atom numbering of 3-FPM.

Experimental Protocols

Materials and Reagents

Item	Specification
Analyte	3-Fluorophenmetrazine Hydrochloride (CAS: 1803562-83-5)
Deuterated Solvent	Dimethyl sulfoxide-d ₆ (DMSO-d ₆), 99.9 atom % D
NMR Tubes	5 mm high-precision, clean and dry
Filtration Material	Glass wool plug
Pipettes	Pasteur pipettes

Sample Preparation Protocol

The quality of the NMR spectrum is critically dependent on proper sample preparation. Hydrochloride salts often require polar aprotic solvents for good solubility, and DMSO-d₆ is an excellent choice.[8]

- Weighing: Accurately weigh 20-25 mg of 3-Fluorophenmetrazine HCl for a comprehensive analysis including ¹H, ¹³C, and 2D NMR. This concentration ensures a strong signal for less sensitive nuclei like ¹³C.[9][10]

- **Dissolution:** Transfer the weighed solid into a small, clean glass vial. Add approximately 0.7 mL of DMSO- d_6 . Vortex or gently agitate the vial until the solid is completely dissolved.
- **Filtration (Critical Step):** To avoid magnetic field distortions caused by particulate matter, the sample must be filtered. Tightly pack a small plug of glass wool into a Pasteur pipette. Carefully draw the sample solution into the pipette and filter it directly into a 5 mm NMR tube.
- **Volume Adjustment:** Ensure the final sample height in the NMR tube is approximately 4-5 cm, which covers the active detection region of the spectrometer's coil.[\[11\]](#)
- **Capping:** Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).

Recommended Experimental Suite:

Experiment	Purpose
^1H NMR	Provides information on the number, environment, and connectivity of protons.
^{13}C NMR	Identifies all unique carbon atoms in the molecule, including quaternary carbons.
^{19}F NMR	Confirms the presence and chemical environment of the fluorine atom. [12]
COSY	Correlates protons that are spin-spin coupled, revealing H-H connectivity.
HSQC	Correlates protons to the carbons they are directly attached to (^1JCH).
HMBC	Correlates protons to carbons over 2-3 bonds (^nJCH), key for skeletal assembly. [13]

Caption: Workflow for NMR-based structural elucidation.

Spectral Analysis and Data Interpretation

The following data is based on literature reports for 3-FPM analyzed in DMSO-d₆.^[14] Chemical shifts are referenced to the residual solvent peak.

¹H NMR Spectrum

The proton spectrum provides the initial fingerprint of the molecule. The aromatic region is particularly diagnostic for confirming the substitution pattern on the phenyl ring.

Table 1: ¹H NMR Data for 3-FPM HCl in DMSO-d₆

Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H5'	~7.50	m	-
H2', H4', H6'	~7.30	m	-
H2	~4.80	d	9.8
H6	4.09–3.91	m	-
H3	3.41–3.33	m	-
H5	3.30–3.17	m	-
H7 (CH ₃)	~1.00	d	6.7

- Aromatic Region (δ 7.2-7.6): The complex multiplets in this region are characteristic of a meta-substituted fluorophenyl group.
- Morpholine Ring (δ 3.1-4.9): The signals corresponding to the protons on the morpholine ring are distinct. The benzylic proton (H2) appears as a doublet downfield due to the proximity of the aromatic ring and the oxygen atom.
- Alkyl Region (δ 1.0): The methyl group (H7) appears as a doublet, confirming its coupling to the adjacent proton (H3).

¹³C NMR Spectrum

The ^{13}C NMR spectrum reveals all carbon environments, including the quaternary carbon C1'. The carbon directly bonded to fluorine (C3') exhibits a large one-bond C-F coupling constant, which is a key diagnostic feature.

Table 2: ^{13}C NMR Data for 3-FPM HCl in DMSO- d_6

Assignment	Chemical Shift (δ) ppm
C3' (Ar-CF)	~162.1 (d, $^1\text{JCF} \approx 243$ Hz)
C1'	~140.0
C5'	~130.5
C4'	~123.9
C2'	~115.7 (d, $^2\text{JCF} \approx 21$ Hz)
C6'	~114.3 (d, $^2\text{JCF} \approx 21$ Hz)
C2	~80.1
C6	~63.3
C3	~53.8
C5	~42.6
C7 (CH ₃)	~14.3

^{19}F NMR Spectrum

^{19}F NMR is a highly sensitive technique that provides a single, sharp signal for 3-FPM, confirming the presence of the fluorine atom.

- Expected Chemical Shift: In DMSO- d_6 , the signal for the fluorine in 3-FPM is observed at approximately δ -113.2 ppm.^[14] This is consistent with the typical range for an aryl fluoride.^[15]

2D NMR Correlation Analysis

2D NMR experiments are essential for assembling the molecular structure by connecting the individual ^1H and ^{13}C signals.

- COSY: This experiment would show correlations between H2/H3, H3/H7(CH₃), and within the H5/H6 methylene groups, confirming the proton network of the morpholine ring.
- HSQC: This spectrum directly links each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., H2 to C2, H7 to C7, etc.), validating the assignments of all protonated carbons.
- HMBC: This is the key experiment for establishing the overall molecular framework. It reveals correlations over two and three bonds.

Caption: Key HMBC correlations for structural confirmation.

Interpretation of Key HMBC Correlations:

- The correlation from the benzylic proton H2 to the quaternary carbon C1' is crucial, as it definitively links the morpholine ring to the fluorophenyl group.
- Correlations from H2 to C6' and other aromatic carbons further confirm this connection.
- Correlations from the methyl protons H7 to carbons C2 and C3 solidify the assignments within the morpholine ring.

Conclusion and Validation

The combination of one-dimensional (^1H , ^{13}C , ^{19}F) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the characterization of **3-Fluorophenmetrazine Hydrochloride**. The presented protocol yields a comprehensive dataset that allows for the unambiguous assignment of all proton and carbon signals and confirms the molecular structure and connectivity. This multi-faceted NMR approach ensures high confidence in the identification of this novel psychoactive substance, which is critical for applications in forensic science, toxicology, and regulatory compliance.^{[16][17]} The data obtained should always be compared against a certified reference material for final validation.^[18]

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